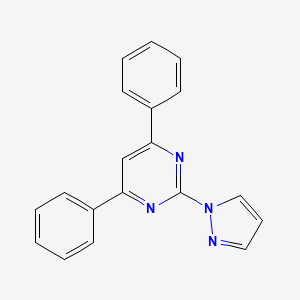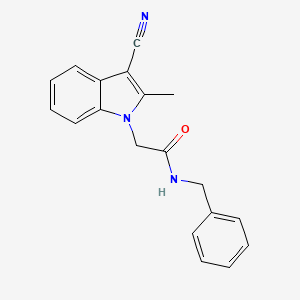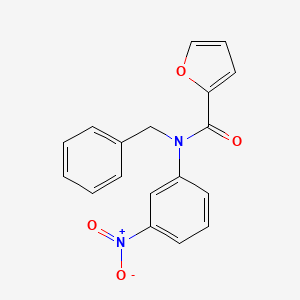![molecular formula C18H24N2O2 B5513611 5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide" belongs to a class of organic chemicals characterized by the presence of furamide moiety along with tert-butyl and dimethylamino phenyl groups. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, demonstrating the significance of its detailed chemical analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from readily available precursors. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in many biologically active compounds, is synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving an overall yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to "5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide" is elucidated using spectroscopic techniques and X-ray crystallography, providing detailed information on their geometric configuration and electronic structure. For example, the molecular structure and spectroscopic properties of a carbacylamidophosphate derivative were thoroughly analyzed, revealing intermolecular hydrogen bonds forming a centrosymmetric hexameric chain (Gholivand et al., 2009).
Chemical Reactions and Properties
The chemical behavior of "5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide" and its derivatives can be complex, involving various reactions such as nucleophilic substitutions, acylations, and cyclization processes. These reactions are pivotal for the synthesis of more complex molecules, showcasing the compound's versatility as a chemical intermediate.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are typically determined through experimental studies, including spectroscopy and crystallography, to provide insights into the compound's stability, solubility, and crystalline form.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for predicting the compound's behavior in chemical syntheses and its potential applications. Studies on related compounds, such as the base-induced chemiluminescent decomposition of stereoisomeric compounds, highlight the importance of understanding these properties (Matsumoto et al., 2001).
Scientific Research Applications
Synthesis and Characterization of Ligands
Research on similar compounds focuses on the synthesis and structural characterization of new ligands. For example, compounds based on 2-tert-butyl-4-methylphenol have been synthesized, showcasing their potential as tridentate ligands due to their steric hindrance and ability to form stable complexes with metals. These complexes are important for understanding molecular interactions and designing catalysts for chemical reactions (Lazareva & Zelbst, 2021).
Development of Polymeric Materials
Another area of research involves the synthesis of polyamides using compounds with bulky substituents, like tert-butyl groups, to enhance material properties. These polyamides demonstrate excellent solubility, thermal stability, and potential for creating flexible, tough films, indicating their use in advanced material applications (Hsiao, Yang, & Chen, 2000).
Catalytic and Biological Applications
Research on complexes containing tert-butyl and dimethylamino groups has explored their catalytic and biological applications. For instance, zinc hydride complexes with tert-butyl and dimethylamino substituents have been studied for their reactivity with CO2, showcasing the potential for carbon capture and conversion technologies (Brown et al., 2014). Furthermore, compounds with similar structures have been investigated for their anticancer properties, contributing to the development of new pharmacophores for anticancer drug design (Kumar et al., 2009).
Electrochromic Materials
Additionally, the synthesis of electrochromic materials using related compounds has been explored. These materials change color upon the application of electrical voltage, indicating their potential for use in smart windows, displays, and other electronic devices (Hsiao, Liou, & Wang, 2009).
Future Directions
The future directions for research on “5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide” could include further exploration of its synthesis, reactivity, and potential applications. This could involve studying its interactions with various biological systems, exploring its potential uses in pharmaceuticals or materials science, and developing new synthetic routes .
properties
IUPAC Name |
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-15(11-16(22-12)18(2,3)4)17(21)19-13-7-9-14(10-8-13)20(5)6/h7-11H,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRWZPGTCFOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)
![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)


![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)
![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)
![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)